

Balixafortide's FORTRESS Trial: A Comparative Analysis in HER2-Negative Breast Cancer

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Compound of Interest		
Compound Name:	Balixafortide tfa	
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The combination of balixafortide with eribulin did not demonstrate a significant improvement in clinical outcomes over eribulin monotherapy in the pivotal Phase 3 FORTRESS study for patients with HER2-negative, locally recurrent, or metastatic breast cancer. The trial was terminated early due to its failure to meet the primary endpoint of an improved objective response rate.

This guide provides a detailed cross-referencing of the clinical trial results of balixafortide from the FORTRESS study, comparing its performance against the control arm of eribulin alone. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available data, experimental protocols, and the underlying biological pathways.

Mechanism of Action: Targeting the CXCL12/CXCR4 Axis

Balixafortide is a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4). The interaction between CXCR4 and its ligand, CXCL12 (also known as stromal cell-derived factor-1 or SDF-1), is a key signaling pathway implicated in tumor progression, angiogenesis, metastasis, and the survival of cancer cells.[1] In breast cancer, high levels of CXCR4 expression are correlated with more aggressive metastatic phenotypes and a poorer prognosis. By blocking the CXCL12/CXCR4 axis, balixafortide was hypothesized to inhibit tumor growth and metastasis.[2]



The FORTRESS Study: Experimental Protocol

The FORTRESS trial (NCT03786094) was an international, multicenter, open-label, randomized, active-controlled, parallel-group Phase 3 study.[3][4] The trial was designed to evaluate the efficacy, safety, and tolerability of intravenous balixafortide in combination with eribulin versus eribulin alone.[3][4]

Patient Population: The study enrolled 432 patients with HER2-negative, locally recurrent or metastatic breast cancer who had received between one and four prior chemotherapy regimens for advanced disease.[2][5] Patients with hormone receptor-positive (HR+) disease must have received at least one line of endocrine therapy.[2]

Treatment Arms:

- Combination Arm: Balixafortide (5.5 mg/kg) administered intravenously on days 1-3 and 8-10 of a 21-day cycle, in combination with eribulin (1.4 mg/m²) on days 2 and 9 of the same cycle.[2]
- Control Arm: Eribulin (1.4 mg/m²) administered as a monotherapy on days 2 and 9 of a 21day cycle.[2]

Primary Endpoints:

- Objective Response Rate (ORR) in the third-line and later patient population.[2]
- Progression-Free Survival (PFS) in the overall study population and in the third-line and later population.[2][6]

Secondary Endpoints:

- Overall Survival (OS)[2][6]
- Clinical Benefit Rate (CBR)[7]
- Safety and tolerability

Clinical Trial Results: A Head-to-Head Comparison



The FORTRESS trial did not meet its co-primary endpoint of improving the Objective Response Rate (ORR) in the third-line and later patient population.[7] The addition of balixafortide to eribulin did not result in a statistically significant benefit over eribulin alone in any of the key efficacy endpoints.

Efficacy Data

Efficacy Endpoint	Balixafortide + Eribulin (≥3rd Line)	Eribulin Alone (≥3rd Line)	p-value
Objective Response Rate (ORR)	13.0%[7]	13.7%[7]	1.00[7]
Clinical Benefit Rate (CBR)	16.7%[7]	19.6%[7]	-
Median Progression- Free Survival (mPFS)	3.5 months[2]	4.0 months[2]	HR: 1.07 (96% CI: 0.81, 1.41)[2]
Interim Median Overall Survival (mOS)	11.0 months[2]	11.2 months[2]	HR: 1.08 (99.9% CI: 0.66, 1.77)[2]

Safety and Tolerability

The safety profile of the balixafortide and eribulin combination was found to be broadly similar to that of eribulin monotherapy.[2]

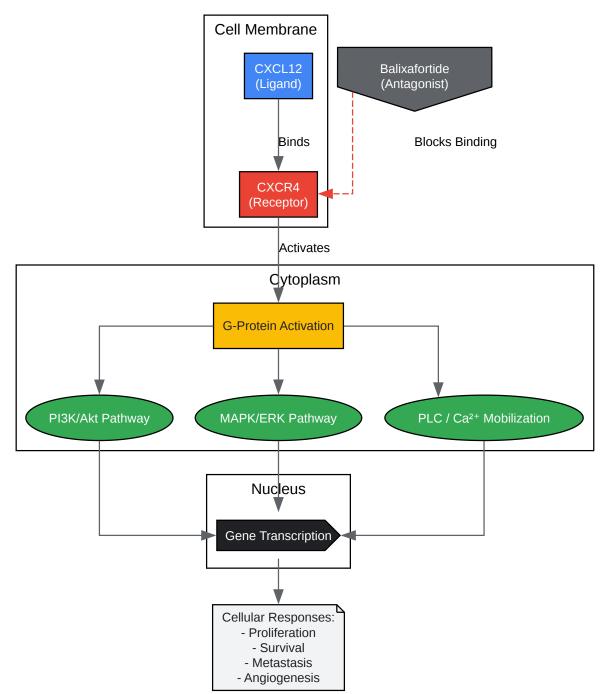


Adverse Event Category (Overall Safety Population)	Balixafortide + Eribulin	Eribulin Alone
Serious Treatment-Emergent Adverse Events (STEAEs)	28%[2]	26.5%[2]
Treatment-Emergent Adverse Events (TEAEs) Leading to Death	6.9%[2]	6.4%[2]
TEAEs ≥Grade 3	68.3%[2]	64.2%[2]
Infusion-Related Reactions (IRR)	43.6%[2]	Not Reported

Visualizing the Biological and Experimental Framework

To better understand the context of the FORTRESS trial, the following diagrams illustrate the targeted signaling pathway and the experimental workflow.



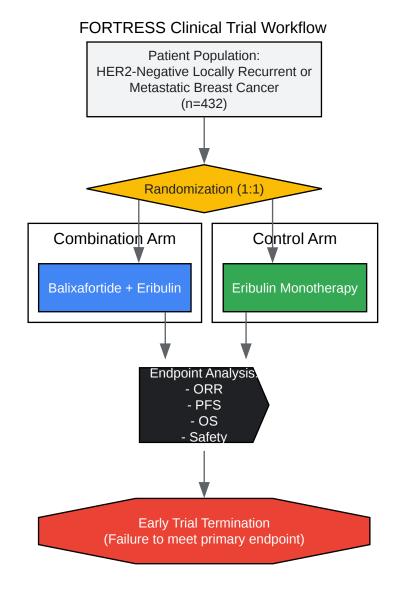


CXCL12/CXCR4 Signaling Pathway in Cancer

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CXCL12/CXCR4 signaling pathway targeted by Balixafortide.





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Simplified workflow of the FORTRESS clinical trial.

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